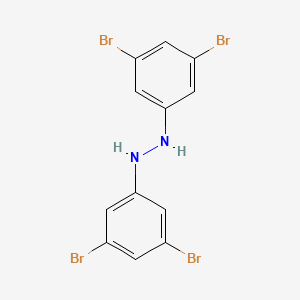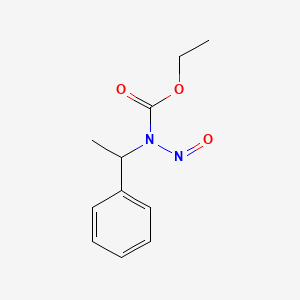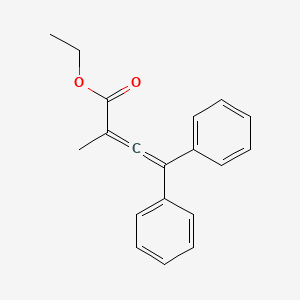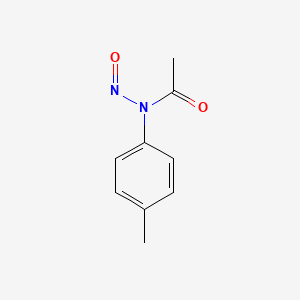
4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid is a chemical compound with the molecular formula C16H18O4 and a molecular weight of 274.31 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid typically involves the reaction of 4,8-dimethoxynaphthalene with a suitable butanoic acid derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4,8-dimethoxynaphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted naphthalene derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound induces morphological and ultrastructural changes in Leishmania species, leading to loss of plasma membrane integrity and increased reactive oxygen species (ROS) production . These effects contribute to the compound’s ability to inhibit the growth and survival of the parasite.
類似化合物との比較
Similar Compounds
- (E)-3-(4-bromophenyl)-1-(4,8-dimethoxynaphthalen-1-yl)prop-2-en-1-one
- (E)-3-(3,4-dichlorophenyl)-1-(4,8-dimethoxynaphthalen-1-yl)prop-2-en-1-one
Uniqueness
4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid is unique due to its specific substitution pattern on the naphthalene ring and the presence of a butanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.
特性
CAS番号 |
6132-95-2 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC名 |
4-(4,8-dimethoxynaphthalen-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O5/c1-20-13-8-6-10(12(17)7-9-15(18)19)16-11(13)4-3-5-14(16)21-2/h3-6,8H,7,9H2,1-2H3,(H,18,19) |
InChIキー |
NBISROUHLJXRLM-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C(=O)CCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


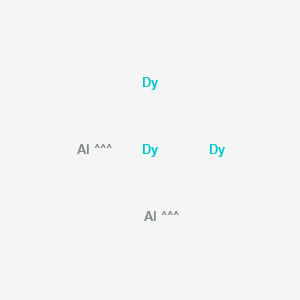
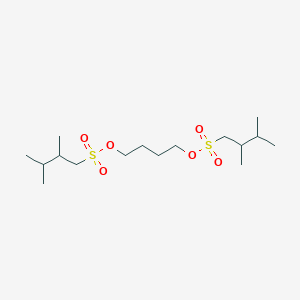

![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)

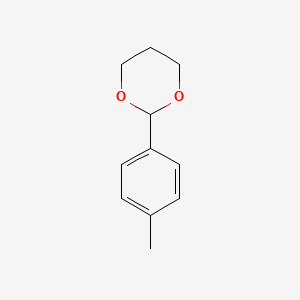

![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
